molecular formula C22H33NO2Sn B8666905 1H-Pyrrole-2,5-dione, 1-[3-(tributylstannyl)phenyl]-

1H-Pyrrole-2,5-dione, 1-[3-(tributylstannyl)phenyl]-

Cat. No. B8666905
M. Wt: 462.2 g/mol
InChI Key: CDWPZQRKEAGZEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrole-2,5-dione, 1-[3-(tributylstannyl)phenyl]- is a useful research compound. Its molecular formula is C22H33NO2Sn and its molecular weight is 462.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrole-2,5-dione, 1-[3-(tributylstannyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrole-2,5-dione, 1-[3-(tributylstannyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1H-Pyrrole-2,5-dione, 1-[3-(tributylstannyl)phenyl]-

Molecular Formula

C22H33NO2Sn

Molecular Weight

462.2 g/mol

IUPAC Name

1-(3-tributylstannylphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C10H6NO2.3C4H9.Sn/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;3*1-3-4-2;/h1-2,4-7H;3*1,3-4H2,2H3;

InChI Key

CDWPZQRKEAGZEB-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)N2C(=O)C=CC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-(m tri-n butylstannylphenyl)maleamic acid prepared as described above (0.40 g, 0.83 mmol) was placed in acetic anhydride (6 mL). Sodium acetate (0.43 g) was added and the solution stirred for 15 minutes at room temperature. After the reaction became homogeneous, the reaction mixture was stirred for 3 hours at 120° C. The filtrate obtained from this brown mixture was evaporated to dryness under reduced pressure and the residue was dissolved in ethyl ether. The ether mixture was filtered and the filtrate was again evaporated to dryness The compound was obtained by flash chromatography on a 30×200 mm column of Kieselgel 60, 230-400 mesh, eluted with ethyl acetate/hexane (1:5) (100 mL) to yield ten fractions. Fractions 6-9 were combined to give the desired product as an orange oil (0.3, 78%): TLC (EtOAc/hexane, 1:5) Rf 0.30; 1H NMR (CDCl3), δ); 7.3-7.5 (multiplets, 4H, 4 aryl CH); 6.8 (singlet, 2H, 2 CHC=O); 0.9-1.6 (multiplets, 27H, 3×n-C4H9).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Three
Yield
78%

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